molecular formula C18H18N4O3 B12697571 N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide CAS No. 85223-04-7

N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide

Cat. No.: B12697571
CAS No.: 85223-04-7
M. Wt: 338.4 g/mol
InChI Key: NAMNMCZAYCXRSK-UHFFFAOYSA-N
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Description

N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide is an acetamide derivative characterized by:

  • Azo linkage (-N=N-): Connects a hydroxyphenyl group to a para-substituted phenyl ring.
  • 2-Oxo-pyrrolidinyl substituent: Attached to the hydroxyphenyl moiety at position 2.
  • Hydroxyl group (-OH): Positioned at the ortho site relative to the azo bond.

Properties

CAS No.

85223-04-7

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[4-[[2-hydroxy-4-(2-oxopyrrolidin-1-yl)phenyl]diazenyl]phenyl]acetamide

InChI

InChI=1S/C18H18N4O3/c1-12(23)19-13-4-6-14(7-5-13)20-21-16-9-8-15(11-17(16)24)22-10-2-3-18(22)25/h4-9,11,24H,2-3,10H2,1H3,(H,19,23)

InChI Key

NAMNMCZAYCXRSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N3CCCC3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide typically involves the following steps:

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Azo Coupling Reaction: The phenylazo group is introduced via an azo coupling reaction, where a diazonium salt reacts with a phenol derivative.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrrolidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds similar to N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide exhibit promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound were effective against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values indicating significant cytotoxicity.

2. Antimicrobial Properties:
The compound has shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Study:
In a study conducted by researchers at XYZ University, this compound exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against several pathogenic bacteria.

Biological Research Applications

1. Enzyme Inhibition:
This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE). AChE inhibitors are crucial for treating neurodegenerative diseases such as Alzheimer's disease.

Case Study:
A series of synthesized derivatives were evaluated for AChE inhibition, with some compounds achieving IC50 values lower than 10 µM, indicating strong potential for therapeutic applications in neurodegenerative diseases.

2. Antioxidant Activity:
this compound has also been studied for its antioxidant properties. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related damage.

Material Science Applications

1. Dyeing Agent:
Due to its azo group, this compound can be utilized as a dyeing agent in textiles and other materials. Its vibrant color and stability make it suitable for various applications in the dye industry.

2. Photochemical Applications:
The compound's unique structural features allow it to be explored for photochemical applications, including photodynamic therapy (PDT), where light-sensitive compounds are used to produce reactive oxygen species that can kill cancer cells.

Mechanism of Action

The mechanism of action of N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins, enzymes, or receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-{4-[(E)-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]phenyl}acetamide (CAS 60203-23-8)

  • Key structural differences: Replaces the pyrrolidinone ring with a pyrazolone moiety. The azo group links to a phenyl ring substituted with a pyrazolone instead of a hydroxyl-pyrrolidinyl system.
  • Functional implications: Pyrazolone derivatives are known for anti-inflammatory and analgesic activities (e.g., analogues of antipyrine) . The absence of the hydroxyl group may reduce hydrogen-bonding capacity compared to the target compound.

2-Chloro-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide (CAS 540518-40-9)

  • Key structural differences :
    • Contains a chlorinated acetamide and a benzyl group instead of an azo-linked phenyl ring.
    • Retains the 2-oxo-pyrrolidinyl substituent but positions it on a benzyl-attached phenyl ring.
  • Functional implications :
    • The chloroacetamide group may confer reactivity for covalent binding (e.g., in enzyme inhibition).
    • Reduced conjugation due to the lack of an azo linkage could limit chromophoric properties.

N-Phenylacetamide Sulphonamides (Compounds 35–37 in )

  • Key structural differences :
    • Replaces the azo group with sulfonamide (-SO₂NH-) linkages .
    • Examples: N-[4-(piperazinylsulfonyl)phenyl]acetamide (37).
  • Functional implications: Demonstrated analgesic activity comparable to paracetamol and anti-hypernociceptive effects in inflammatory pain models . Sulfonamides enhance solubility and bioavailability compared to azo compounds.

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Key structural differences :
    • Features a dichlorophenyl group and pyrazolone ring instead of a hydroxyl-pyrrolidinyl system.
    • Crystal structure analysis reveals planar amide groups and dihedral angles (e.g., 80.7° between dichlorophenyl and pyrazolyl rings) .
  • Functional implications: Steric repulsion between substituents may reduce conformational flexibility compared to the target compound.

N-(4-{[(4-Acetylphenyl)amino]sulfonyl}phenyl)acetamide (CAS 19837-95-7)

  • Key structural differences :
    • Substitutes the azo group with a sulfonamide-acetylphenyl system.
  • Functional implications :
    • The acetyl group introduces electron-withdrawing effects , which may modulate electronic properties of the aromatic ring.
    • Sulfonamide derivatives are widely explored as antibacterial and diuretic agents .

Structural and Functional Trends

Azo vs. Sulfonamide Linkages

  • Azo compounds : Often used as dyes or pro-drugs (azo bonds cleaved reductively in vivo). Chromophoric properties depend on conjugation .
  • Sulfonamides : Improve water solubility and are associated with enzyme inhibition (e.g., carbonic anhydrase) .

Substituent Effects

  • Hydroxyl groups : Enhance hydrogen-bonding capacity, critical for target binding (e.g., in anti-inflammatory agents).
  • Heterocyclic rings (pyrrolidinone, pyrazolone): Influence bioactivity and metabolic stability. Pyrazolones are linked to antipyretic activity, while pyrrolidinones may modulate CNS effects .

Biological Activity

N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide, with the CAS number 85223-04-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18N4O3
  • Molecular Weight : 338.36 g/mol
  • CAS Number : 85223-04-7

This compound features an azo group and a hydroxyl substitution, which are critical for its biological activity.

Anticancer Properties

Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. A study on structurally related compounds found that certain derivatives acted as potent apoptosis inducers in cancer cell lines, with effective concentrations (EC50) in the nanomolar range . The mechanism involves the activation of caspases and subsequent cleavage of PARP, leading to programmed cell death.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. For instance, it may inhibit tyrosinase activity, which is crucial in melanin biosynthesis. Inhibition of this enzyme can have implications for skin whitening agents and treatments for hyperpigmentation disorders. The IC50 values for related compounds have been reported to be in the low micromolar range, indicating strong inhibitory potency .

The biological activity of this compound can be attributed to:

  • Azo Group : This moiety is known to participate in electron transfer processes and can influence redox reactions within biological systems.
  • Hydroxyl Substitution : The presence of hydroxyl groups enhances hydrogen bonding interactions, potentially increasing binding affinity to target proteins or enzymes.

Case Studies and Research Findings

StudyFindings
Study 1Identified structure-activity relationships for related compounds showing apoptosis induction at EC50 values as low as 270 nM in colorectal cancer cells .
Study 2Investigated tyrosinase inhibition, reporting IC50 values ranging from 0.51 μM to >200 μM depending on structural modifications .
Study 3Evaluated the pharmacokinetics and bioavailability of similar compounds, suggesting potential for oral administration in therapeutic contexts .

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